molecular formula C11H15N3S B14888624 1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine

1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine

Cat. No.: B14888624
M. Wt: 221.32 g/mol
InChI Key: TVLHQTAVMVXUMZ-UHFFFAOYSA-N
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Description

1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylthio Group: This step involves the substitution of a suitable leaving group with a methylthio group, often using reagents like methylthiol or dimethyl sulfide.

    Attachment of the Propan-1-amine Moiety: This can be done through nucleophilic substitution reactions, where the amine group is introduced to the propyl chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazo[1,5-a]pyridine core can be reduced under specific conditions to modify its electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazo[1,5-a]pyridine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine involves its interaction with specific molecular targets and pathways. The imidazo[1,5-a]pyridine core can interact with various enzymes and receptors, modulating their activity. The methylthio group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,5-a]pyridin-6-ylmethanol: Another imidazo[1,5-a]pyridine derivative with different functional groups.

    Imidazo[1,2-a]pyridin-5-ylmethanol: A related compound with a different substitution pattern on the pyridine ring.

Uniqueness

1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylthio group and propan-1-amine moiety differentiate it from other imidazo[1,5-a]pyridine derivatives, potentially leading to unique applications and activities.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

1-imidazo[1,5-a]pyridin-3-yl-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C11H15N3S/c1-15-7-5-10(12)11-13-8-9-4-2-3-6-14(9)11/h2-4,6,8,10H,5,7,12H2,1H3

InChI Key

TVLHQTAVMVXUMZ-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NC=C2N1C=CC=C2)N

Origin of Product

United States

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